molecular formula C12H24O B12658177 1-Ethoxy-4-methylnon-1-ene CAS No. 94088-29-6

1-Ethoxy-4-methylnon-1-ene

Cat. No.: B12658177
CAS No.: 94088-29-6
M. Wt: 184.32 g/mol
InChI Key: XEPRCDNMZKXCAJ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4-methylnon-1-ene is an organic compound with the molecular formula C12H24O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is known for its unique structure, which includes an ethoxy group and a methyl group attached to a nonene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-methylnon-1-ene typically involves the reaction of 4-methylnon-1-ene with ethanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The general reaction can be represented as follows:

[ \text{4-Methylnon-1-ene} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-methylnon-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

1-Ethoxy-4-methylnon-1-ene has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-methylnon-1-ene involves its interaction with specific molecular targets and pathways. The ethoxy group and the double bond play crucial roles in its reactivity and interactions with other molecules. The compound can form various intermediates and products depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-4-methyl-1-nonene: A similar compound with slight structural variations.

    4-Methylnon-1-ene: The precursor used in the synthesis of 1-Ethoxy-4-methylnon-1-ene.

    Ethoxyethene: Another compound with an ethoxy group and a double bond.

Uniqueness

This compound is unique due to its specific structure, which combines an ethoxy group and a methyl group on a nonene chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

94088-29-6

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(E)-1-ethoxy-4-methylnon-1-ene

InChI

InChI=1S/C12H24O/c1-4-6-7-9-12(3)10-8-11-13-5-2/h8,11-12H,4-7,9-10H2,1-3H3/b11-8+

InChI Key

XEPRCDNMZKXCAJ-DHZHZOJOSA-N

Isomeric SMILES

CCCCCC(C)C/C=C/OCC

Canonical SMILES

CCCCCC(C)CC=COCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.